molecular formula C11H15BrMgO B14277699 magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide

magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide

Cat. No.: B14277699
M. Wt: 267.45 g/mol
InChI Key: KQNGYRPJHAAILJ-UHFFFAOYSA-M
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Description

Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its reactivity with a wide range of electrophiles. The presence of the benzene ring and the magnesium-bromide moiety makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is typically prepared by reacting 1-methyl-4-(2-methylpropoxy)benzene-5-ide with magnesium in the presence of anhydrous ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common electrophiles.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

    Catalysts: Transition metal catalysts like palladium or nickel are used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Alkanes: Result from the reaction with alkyl halides.

    Biaryls: Produced in coupling reactions.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used to synthesize complex molecules through various reactions, including the formation of carbon-carbon bonds. It is a valuable tool in the synthesis of pharmaceuticals and natural products.

Biology

While not directly used in biological systems, the compounds synthesized using this reagent can have significant biological activity. For example, it can be used to create intermediates in the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is used to create drug candidates and intermediates. Its ability to form carbon-carbon bonds makes it essential in the synthesis of complex drug molecules.

Industry

In the chemical industry, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility in forming various chemical bonds makes it a valuable reagent in industrial processes.

Mechanism of Action

The reactivity of magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is primarily due to the presence of the magnesium-bromide moiety. The magnesium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds. The benzene ring provides stability to the compound through resonance, allowing it to participate in a wide range of reactions.

Comparison with Similar Compounds

Similar Compounds

    Magnesium;phenylmagnesium bromide: Another Grignard reagent with a benzene ring.

    Magnesium;ethylmagnesium bromide: A simpler Grignard reagent with an ethyl group.

    Magnesium;tert-butylmagnesium bromide: Contains a tert-butyl group instead of the 2-methylpropoxy group.

Uniqueness

Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is unique due to the presence of the 2-methylpropoxy group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where selectivity is crucial.

Properties

IUPAC Name

magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O.BrH.Mg/c1-9(2)8-12-11-6-4-10(3)5-7-11;;/h4-6,9H,8H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNGYRPJHAAILJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[C-]=C(C=C1)OCC(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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